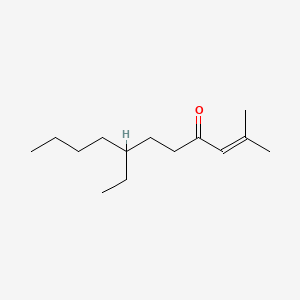
7-Ethyl-2-methylundec-2-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-2-methylundec-2-en-4-one is an organic compound with the molecular formula C14H26O and a molecular weight of 210.36 g/mol . It is a colorless liquid with a characteristic aromatic odor . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The preparation of 7-Ethyl-2-methylundec-2-en-4-one can be achieved through photochemical synthesis . The specific steps and reaction conditions may vary depending on the synthetic route chosen. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
7-Ethyl-2-methylundec-2-en-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert the compound into alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, often using reagents like chlorine or bromine under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Ethyl-2-methylundec-2-en-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 7-Ethyl-2-methylundec-2-en-4-one exerts its effects involves interactions with specific molecular targets and pathways These interactions can influence various biochemical processes, although detailed studies on its exact mechanism are still limited
Comparaison Avec Des Composés Similaires
7-Ethyl-2-methylundec-2-en-4-one can be compared with other similar compounds, such as:
2-Undecanone: A ketone with a similar structure but different functional groups.
7-Ethyl-2-methylundecane: A hydrocarbon with a similar carbon skeleton but lacking the enone functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
68833-92-1 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
7-ethyl-2-methylundec-2-en-4-one |
InChI |
InChI=1S/C14H26O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h11,13H,5-10H2,1-4H3 |
Clé InChI |
YJJRWDWACWCKIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CCC(=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


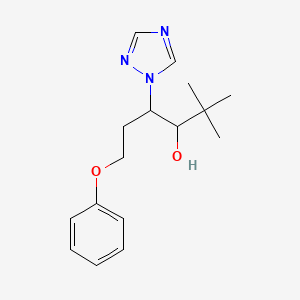
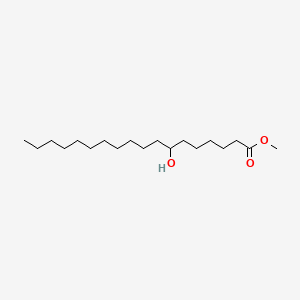
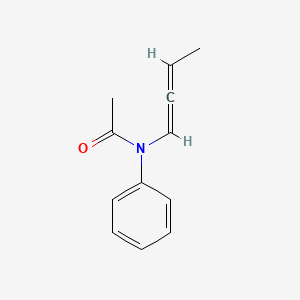
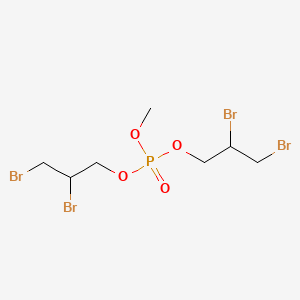
![3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester](/img/structure/B13798531.png)
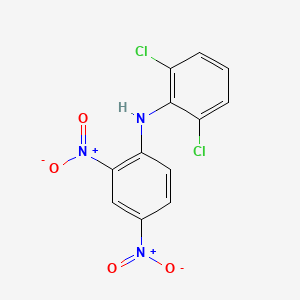
![3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one](/img/structure/B13798547.png)
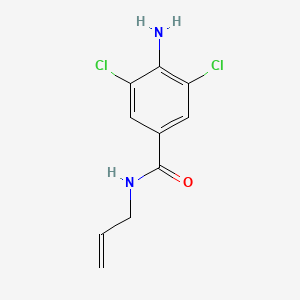
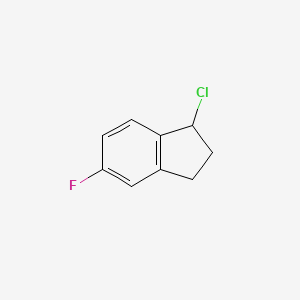
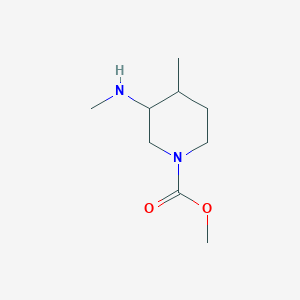
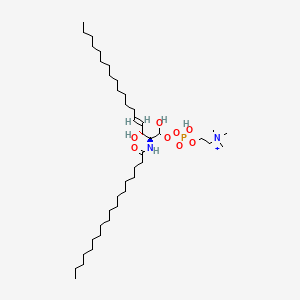
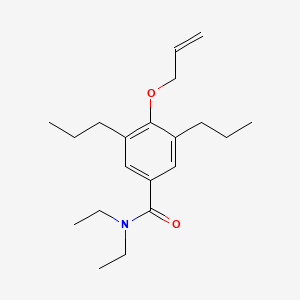
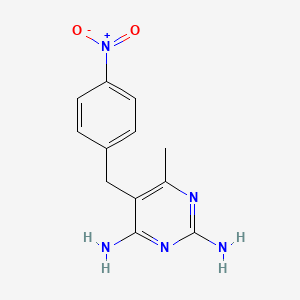
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)
